

# Application Notes and Protocols for Assessing Hpk1-IN-30 Potency (IC50)

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Compound of Interest		
Compound Name:	Hpk1-IN-30	
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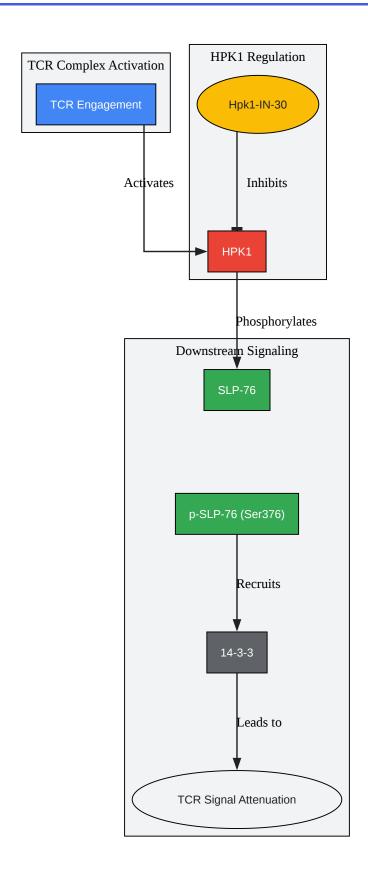
## Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of immune responses.[1][2][3][4] Primarily expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[2][3][5][6] The inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[2][4][7][8] **Hpk1-IN-30** is a chemical inhibitor of HPK1. This document provides detailed protocols for determining the potency (IC50) of **Hpk1-IN-30** through both biochemical and cell-based assays.

## **HPK1 Signaling Pathway**

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream substrates, including the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][2][6][9][10] Phosphorylation of SLP-76 at Ser376 leads to the recruitment of the 14-3-3 protein, which destabilizes the TCR signalosome, ultimately leading to attenuated T-cell activation.[1][10][11] Pharmacological inhibition of HPK1 with compounds like **Hpk1-IN-30** blocks this phosphorylation event, thereby sustaining T-cell activation and enhancing the immune response.[2]





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Caption: HPK1 Signaling Pathway in T-Cells.



## **Experimental Protocols**

Two primary methods are detailed for assessing the IC50 of **Hpk1-IN-30**: a biochemical assay using purified enzyme and a cell-based assay measuring a downstream signaling event.

# Biochemical IC50 Determination using ADP-Glo™ Kinase Assay

This protocol outlines the determination of **Hpk1-IN-30** potency against purified HPK1 enzyme by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that correlates the amount of ADP produced with kinase activity. [12]

**Experimental Workflow:** 



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Caption: Workflow for Biochemical IC50 Determination.

Materials and Reagents:



Reagent	Supplier	Catalog Number
HPK1 Enzyme (recombinant human)	BPS Bioscience	40398
Myelin Basic Protein (MBP) Substrate	BPS Bioscience	78514
ATP	BPS Bioscience	79686
ADP-Glo™ Kinase Assay Kit	Promega	V6930
Hpk1-IN-30	Varies	Varies
96-well white plates	Corning	3917
DMSO	Sigma-Aldrich	D2650

#### Procedure:

- Hpk1-IN-30 Preparation: Prepare a 10-point serial dilution of Hpk1-IN-30 in DMSO. A common starting concentration is 100 μM, with 3-fold serial dilutions.[7] The final DMSO concentration in the assay should not exceed 1%.[13]
- Kinase Reaction Setup:
  - Add 5 μL of diluted Hpk1-IN-30 or DMSO (vehicle control) to the wells of a 96-well plate.
  - Add 20 μL of a master mix containing kinase buffer, ATP, and MBP substrate to each well.
  - To initiate the reaction, add 25 μL of diluted HPK1 enzyme to each well.
- Incubation: Incubate the reaction plate at 30°C for 60 minutes.
- ADP-Glo™ Protocol:
  - Add 25 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature for 40 minutes.



- $\circ$  Add 50  $\mu$ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis:
  - Subtract the background luminescence (no enzyme control) from all readings.
  - Normalize the data with the vehicle control (DMSO) representing 100% activity and a noenzyme control as 0% activity.
  - Plot the percent inhibition versus the logarithm of the inhibitor concentration.
  - Calculate the IC50 value using a non-linear regression curve fit (variable slope).

#### Data Presentation:

Compound	Target	Assay Type	Substrate	ATP Conc. (μΜ)	IC50 (nM)
Hpk1-IN-30	HPK1	Biochemical (ADP-Glo™)	MBP	10	Example: 5.2
Staurosporin e (Control)	Pan-kinase	Biochemical (ADP-Glo™)	MBP	10	Example: 25.8

# Cell-Based IC50 Determination by Measuring SLP-76 Phosphorylation

This protocol determines the potency of **Hpk1-IN-30** in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76, at Ser376 in Jurkat T-cells.[9][14]

#### **Experimental Workflow:**





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Caption: Workflow for Cell-Based IC50 Determination.

#### Materials and Reagents:

Reagent	Supplier	Catalog Number
Jurkat, Clone E6-1 Cells	ATCC	TIB-152
RPMI-1640 Medium	Gibco	11875093
Fetal Bovine Serum (FBS)	Gibco	26140079
Anti-CD3 Antibody	BioLegend	317302
Anti-CD28 Antibody	BioLegend	302902
p-SLP-76 (Ser376) ELISA Kit	Varies	Varies
Hpk1-IN-30	Varies	Varies
96-well cell culture plates	Corning	3596
DMSO	Sigma-Aldrich	D2650

#### Procedure:

- Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Cell Plating: Seed Jurkat cells in a 96-well plate at a density of 2 x 10^5 cells per well.
- Inhibitor Treatment:
  - Prepare a serial dilution of **Hpk1-IN-30** in culture medium.



Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

#### • T-Cell Stimulation:

- $\circ~$  Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies (e.g., 1  $\mu g/mL$  each) to each well.
- Incubate for 15-30 minutes at 37°C.
- Cell Lysis: Lyse the cells according to the protocol provided with the p-SLP-76 ELISA kit.
- Quantification of p-SLP-76:
  - Perform the sandwich ELISA to quantify the levels of phosphorylated SLP-76 (Ser376) in the cell lysates.[14]

#### • Data Analysis:

- Normalize the p-SLP-76 signal to the total protein concentration for each sample.
- Set the stimulated, vehicle-treated cells as 100% phosphorylation and unstimulated cells as 0%.
- Plot the percent inhibition of phosphorylation versus the logarithm of the inhibitor concentration.
- Calculate the IC50 value using a non-linear regression curve fit.

#### Data Presentation:

Compound	Cell Line	Assay Type	Readout	Stimulation	IC50 (nM)
Hpk1-IN-30	Jurkat	Cellular	p-SLP-76 (Ser376)	anti- CD3/CD28	Example: 15.7
Reference Inhibitor	Jurkat	Cellular	p-SLP-76 (Ser376)	anti- CD3/CD28	Example: 2.1



## Conclusion

The provided protocols offer robust methods for determining the potency of **Hpk1-IN-30**. The biochemical assay provides a direct measure of the inhibitor's effect on enzyme activity, while the cell-based assay confirms its activity in a more physiologically relevant context. Consistent results across both assay formats will provide strong evidence for the on-target potency of **Hpk1-IN-30**.

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